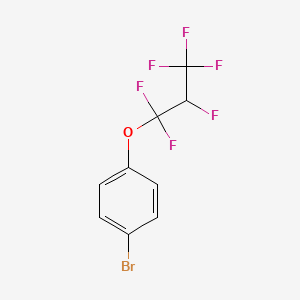

1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene

Description

1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene (CAS: 52328-78-6) is a fluorinated aromatic compound featuring a bromine substituent and a hexafluoropropoxy group (-O-CF2-CF3-CF3) at the para position. This structure confers strong electron-withdrawing properties due to the electronegative fluorine atoms, making it a valuable intermediate in agrochemical and pharmaceutical synthesis. Its commercial availability has been discontinued by suppliers like CymitQuimica , but it remains relevant in research due to its reactivity in cross-coupling reactions .

Properties

IUPAC Name |

1-bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF6O/c10-5-1-3-6(4-2-5)17-9(15,16)7(11)8(12,13)14/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBKOCQVEBDITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(C(C(F)(F)F)F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70614254 | |

| Record name | 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52328-78-6 | |

| Record name | 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52328-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromophenyl 1,1,2,3,3,3-hexafluoropropyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Detailed Synthetic Route

| Step | Reaction Type | Reagents and Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Nucleophilic substitution | 4-Hydroxybenzene + 1,1,2,3,3,3-hexafluoropropyl halide (e.g., bromide or tosylate) under basic conditions (e.g., K2CO3, DMF) | Formation of 4-(1,1,2,3,3,3-hexafluoropropoxy)benzene by replacing hydroxyl with hexafluoropropoxy group |

| 2 | Electrophilic aromatic substitution (Bromination) | Brominating agent such as Br2 or N-bromosuccinimide (NBS) in an inert solvent (e.g., dichloromethane) at controlled temperature | Introduction of bromine atom at the para position relative to the ether substituent, yielding 1-bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene |

This synthetic approach leverages the strong nucleophilicity of the phenolate ion formed from 4-hydroxybenzene and the electrophilicity of the hexafluoropropyl halide to form the ether linkage. The subsequent bromination is regioselective due to the directing effect of the ether substituent.

Representative Experimental Procedure

A typical laboratory synthesis may proceed as follows:

- Dissolve 4-hydroxybenzene in a polar aprotic solvent such as dimethylformamide (DMF).

- Add potassium carbonate to generate the phenolate ion.

- Slowly add 1,1,2,3,3,3-hexafluoropropyl bromide under stirring at room temperature or slightly elevated temperature.

- Stir the reaction mixture for several hours (e.g., 12–24 h) to complete ether formation.

- Work up the reaction by quenching with water and extracting the organic layer.

- Purify the crude product by column chromatography.

- Subject the purified ether to bromination using bromine or NBS in dichloromethane at 0 °C to room temperature.

- Monitor the reaction by TLC or NMR until completion.

- Purify the final product by recrystallization or chromatography.

Research Findings and Data

- The presence of multiple fluorine atoms in the hexafluoropropoxy group significantly enhances the chemical stability and lipophilicity of the compound, which is beneficial for its applications in fluoropolymers and pharmaceutical intermediates.

- The nucleophilic substitution step proceeds efficiently under mild basic conditions without the need for harsh reagents.

- Bromination is highly regioselective due to the electron-donating effect of the ether oxygen, favoring substitution at the para position.

- Purification typically yields a slightly yellow liquid product with high purity, confirmed by spectroscopic methods such as NMR and IR.

Summary Table of Preparation Methods

| Parameter | Description |

|---|---|

| Starting Material | 4-Hydroxybenzene (phenol derivative) |

| Ether Formation | Nucleophilic substitution with 1,1,2,3,3,3-hexafluoropropyl halide under basic conditions |

| Bromination | Electrophilic aromatic substitution using Br2 or NBS in inert solvent at controlled temperature |

| Solvents | DMF for substitution; Dichloromethane for bromination |

| Reaction Conditions | Room temperature to reflux for substitution; 0 °C to room temperature for bromination |

| Purification | Silica gel chromatography or recrystallization |

| Product State | Slightly yellow liquid |

| Molecular Formula | C9H5BrF6O |

| Molecular Weight | 323.03 g/mol |

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The bromine atom activates the aromatic ring for electrophilic substitutions , though the electron-withdrawing hexafluoropropoxy group moderates reactivity by deactivating the ring. Key examples include:

| Reaction Type | Position Selectivity | Conditions | Outcome |

|---|---|---|---|

| Nitration | Meta to bromine | HNO₃/H₂SO₄, 0–5°C | Forms nitro derivatives at the meta position relative to bromine |

| Sulfonation | Meta to bromine | Fuming H₂SO₄, 40°C | Introduces sulfonic acid groups with regioselectivity |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates SNAr reactions, particularly under basic or catalytic conditions:

Mechanistic Insight :

The hexafluoropropoxy group increases the ring’s electrophilicity, accelerating oxidative addition of palladium catalysts in cross-coupling reactions .

Transition-Metal-Free Coupling Reactions

Recent studies highlight efficient coupling without metal catalysts:

Fluorination and Functionalization

The hexafluoropropoxy group enables direct fluorination or serves as a directing group:

Comparative Reactivity Analysis

The table below contrasts reactivity with structurally similar bromoarenes:

Key Factors Influencing Reactivity :

Scientific Research Applications

Scientific Research Applications

1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene is primarily utilized in the following areas:

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic molecules. Its bromine atom allows for nucleophilic substitution reactions, making it a valuable building block in the production of pharmaceuticals and agrochemicals.

Fluorinated Compounds

The hexafluoropropoxy group enhances the compound's stability and hydrophobicity. This feature is particularly useful in developing fluorinated materials that exhibit unique properties such as low surface energy and high thermal stability.

Analytical Chemistry

In analytical applications, this compound can be utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS). Its known properties help improve the accuracy of volatile organic compound (VOC) analyses in environmental samples.

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals | Versatile building block for complex molecules |

| Fluorinated Compounds | Used to create stable and hydrophobic materials | Enhanced performance in extreme conditions |

| Analytical Chemistry | Internal standard for GC-MS analyses | Improved accuracy in VOC determinations |

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

Research has demonstrated that this compound can be effectively used in the synthesis of fluorinated pharmaceutical compounds. The incorporation of fluorine atoms significantly alters the biological activity and pharmacokinetics of drugs. For instance, studies have shown that fluorinated benzene derivatives exhibit increased metabolic stability compared to their non-fluorinated counterparts.

Case Study 2: Environmental Monitoring

In environmental chemistry studies, this compound has been employed as a standard for analyzing VOCs in air samples. Its distinctive properties allow for precise quantification of pollutants. Research findings indicate that using this compound as an internal standard improves the reliability of environmental assessments related to air quality.

Mechanism of Action

The mechanism by which 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms in the compound enhance its lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Alkoxybenzene Derivatives

Compound A : 1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene (CAS: 958452-23-8)

- Structure : Features a tetrafluoropropoxy group (-O-CF2-CF2H) at the meta position.

- Molecular Formula : C₉H₇BrF₄O (MW: 287.05 g/mol) .

- Key Differences :

- Fluorination Pattern : Reduced fluorine content (4 vs. 6 F atoms) leads to weaker electron-withdrawing effects.

- Reactivity : Lower electronegativity may slow nucleophilic aromatic substitution compared to the hexafluoro analog.

- Applications : Used in materials science for synthesizing fluorinated polymers.

Compound B : 2,5-Dichloro-1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitrobenzene

- Structure: Combines hexafluoropropoxy with nitro (-NO₂) and chloro (-Cl) groups.

- Key Differences: Substituent Effects: The nitro group enhances electron deficiency, increasing reactivity toward nucleophilic attack but reducing solubility in organic solvents . Applications: Potential precursor for explosives or herbicides due to the nitro moiety.

Compound C : Lufenuron (RS 1-(2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl)-3-(2,6-difluorobenzoyl)urea)

Brominated Benzene Derivatives with Varied Substituents

Compound D : 1-Bromo-4-(3-bromopropyl)benzene (CAS: 90562-10-0)

- Structure : A brominated alkyl chain instead of fluorinated alkoxy.

- Key Differences :

Compound E : 1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene

- Structure : Branched hexafluoro-methoxypropan-2-yl group.

- Molecular Formula : C₁₀H₇BrF₆O (MW: ~361 g/mol) .

- Key Differences :

- Steric Effects : The branched structure may hinder access to the benzene ring in catalytic reactions.

- Electronic Effects : Methoxy group introduces slight electron-donating character, countering fluorine's electronegativity.

Non-Fluorinated Alkoxybenzene Analogs

Compound F : 1,4-Bis(3-chloropropoxy)benzene

Comparative Analysis of Key Properties

| Property | Target Compound | Compound A (Tetrafluoro) | Compound C (Lufenuron) | Compound E (Branched) |

|---|---|---|---|---|

| Molecular Weight | ~323 g/mol | 287.05 g/mol | ~510 g/mol | ~361 g/mol |

| Fluorine Atoms | 6 | 4 | 6 | 6 |

| Electron Effects | Strongly electron-withdrawing | Moderate | Very strong | Moderate (with methoxy) |

| Typical Applications | Agrochemical intermediates | Polymer synthesis | Insect growth regulator | Specialty chemicals |

Reactivity in Cross-Coupling Reactions

The hexafluoropropoxy group in the target compound enhances its performance in palladium-catalyzed Suzuki-Miyaura couplings (e.g., with arylboronic acids) due to increased electrophilicity of the bromine-bearing carbon . In contrast, less fluorinated analogs (e.g., Compound A) require harsher conditions for similar transformations.

Biological Activity

1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene (CAS 52328-78-6) is a fluorinated aromatic compound that has garnered interest in various fields, particularly in materials science and organic synthesis. Its unique structure imparts distinct chemical properties that can influence biological activity. This article reviews its biological activity based on available research findings and case studies.

- Molecular Formula : C10H6BrF6O

- Molecular Weight : 303.06 g/mol

- Structure : The compound features a bromine atom and a hexafluoropropoxy group attached to a benzene ring, which enhances its lipophilicity and stability in various environments.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential use in proteomics and as a reagent in organic synthesis. The presence of fluorinated groups often correlates with increased biological stability and altered interactions with biological macromolecules.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that fluorinated compounds can inhibit certain enzymes by modifying their active sites through hydrophobic interactions.

- Cell Membrane Interaction : The lipophilic nature of the hexafluoropropoxy group may facilitate penetration into cell membranes, potentially affecting membrane fluidity and function.

Case Study 1: Proteomics Applications

In proteomics research, this compound has been utilized as a labeling agent for proteins. Its fluorinated moiety allows for enhanced detection sensitivity in mass spectrometry applications. Research indicates that proteins labeled with this compound exhibit improved stability and retention during chromatographic processes.

Case Study 2: Toxicological Assessment

A study conducted on the cytotoxic effects of various brominated compounds included this compound. Results indicated that while the compound exhibits low acute toxicity towards human cell lines at low concentrations, higher concentrations led to significant cytotoxicity due to membrane disruption.

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, potassium tert-butoxide in THF can facilitate elimination reactions to introduce fluorinated groups (e.g., hexafluoropropoxy) onto the aromatic ring . Optimization includes controlling temperature (e.g., -78°C to room temperature) and stoichiometry of fluorinated reagents to minimize side products. Purification via flash chromatography (e.g., 95% petroleum ether/5% CH₂Cl₂) is critical for isolating the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR) is essential for confirming substitution patterns and fluorine integration. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like C-F and C-O bonds. High-performance liquid chromatography (HPLC) or GC-MS assesses purity, with ≥95% purity recommended for research applications .

Advanced Research Questions

Q. How does the electron-withdrawing hexafluoropropoxy group influence reactivity in cross-coupling reactions?

- Methodological Answer : The hexafluoropropoxy group deactivates the benzene ring via electron withdrawal, directing electrophilic attacks to specific positions. In palladium-catalyzed couplings (e.g., Suzuki-Miyaura), the bromine atom acts as a leaving group. Computational studies (DFT) can predict regioselectivity, while kinetic experiments measure activation barriers for coupling partners like arylboronic acids .

Q. What catalytic systems are effective for functionalizing this compound in drug discovery pipelines?

- Methodological Answer : Transition-metal catalysts (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) with ligands (XPhos, SPhos) enhance coupling efficiency. For fluorinated intermediates, silver or copper additives stabilize reactive species. In medicinal chemistry, late-stage diversification via Buchwald-Hartwig amination or C-H activation enables access to bioactive analogs. Toxicity screening (e.g., against Candida albicans) guides structural optimization .

Q. How can computational modeling predict the environmental or biological interactions of this compound?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) simulate binding to biological targets like enzymes or receptors. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with bioactivity. Environmental fate assessments use EPI Suite to estimate biodegradation and bioaccumulation potential, particularly for perfluorinated fragments .

Safety and Regulatory Considerations

Q. What safety protocols and regulatory guidelines apply to handling this compound?

- Methodological Answer : Under EPA guidelines (40 CFR §721.10509), significant new use rules (SNURs) require reporting for industrial applications. Lab handling mandates PPE (gloves, goggles), fume hood use, and waste disposal via halogenated solvent protocols. Toxicity data for brominated aromatics suggest respiratory and dermal irritation risks; acute exposure studies should follow OECD Test Guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.